

Application Notes and Protocols: IRE1α-IN-2 for In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	IRE1a-IN-2	
Cat. No.:	B12361880	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inositol-requiring enzyme 1α (IRE1 α), a key sensor of the unfolded protein response (UPR), is a transmembrane protein with dual enzymatic functions: a serine/threonine kinase and an endoribonuclease (RNase).[1][2][3][4] Upon endoplasmic reticulum (ER) stress, IRE1 α oligomerizes and autophosphorylates, leading to the activation of its RNase domain.[2][5][6] This activation initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade that aims to restore ER homeostasis.[5][7][8][9] Dysregulation of the IRE1 α pathway is implicated in various diseases, including cancer and inflammatory conditions, making it an attractive therapeutic target.[1][3][10] IRE1 α -IN-2 is a potent inhibitor of IRE1 α kinase activity, offering a valuable tool for studying the physiological and pathological roles of the IRE1 α signaling pathway. These application notes provide a detailed protocol for an in vitro kinase assay using IRE1 α -IN-2 to assess its inhibitory effects on IRE1 α autophosphorylation.

Data Presentation

The inhibitory activity of IRE1 α -IN-2 and other related compounds on IRE1 α is summarized in the tables below. These values are compiled from various sources and provide a comparative overview of their potency.

Table 1: Inhibitory Activity of IRE1α-IN-2



Parameter	Value	Description	Reference
IC50	3.12 μΜ	Concentration for 50% inhibition of IRE1 α kinase autophosphorylation.	[11]
EC50	0.82 μΜ	Concentration for 50% effective response in a cellular assay.	[11]

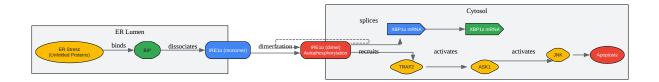
Table 2: Potency of Various IRE1α Inhibitors (for comparison)

Compound	IC50	Target	Reference
IRE1α kinase-IN-1	77 nM	IRE1α (ERN1)	[12]
KIRA6	0.6 μΜ	IRE1α RNase kinase	[13]
Toyocamycin	80 nM	XBP1 mRNA cleavage	[13]
Sunitinib Malate	N/A	Inhibits Ire1α autophosphorylation	[13]
CPD-2828	1.2 μΜ	IRE1α	[13]
G-5758	38 nM	IRE1α (XBP1s luciferase reporter)	[13]
IA107	16 nM (non- phosphorylated), 9 nM (phosphorylated)	IRE1α RNase	[13]

Signaling Pathway and Experimental Workflow

To understand the context of the in vitro kinase assay, it is essential to visualize the IRE1 α signaling pathway and the experimental workflow.

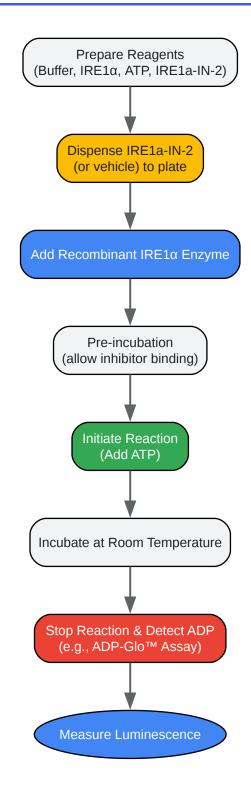




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Caption: The IRE1 α signaling pathway under ER stress.





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Caption: Workflow for the IRE1 α in vitro kinase assay.

Experimental Protocols

Methodological & Application





This section provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory effect of IRE1 α -IN-2 on IRE1 α autophosphorylation. This protocol is adapted from general kinase assay methodologies and information available for IRE1 α .[14][15][16]

Materials and Reagents

- Recombinant Human IRE1α (cytosolic domain, e.g., amino acids 468-end): Expressed in a suitable system (e.g., Sf9 insect cells) with a purification tag (e.g., GST-tag).[16]
- IRE1α-IN-2: Dissolved in DMSO to a stock concentration of 10 mM.
- Kinase Assay Buffer: 70 mM Tris-HCl (pH 7.6), 75 mM NaCl, 10 mM MgCl₂, 5 mM DTT.[14]
- ATP: 10 mM stock solution in water.
- ADP Detection Kit: Such as ADP-Glo™ Kinase Assay (Promega).[14][16]
- 96-well or 384-well plates: White, opaque plates suitable for luminescence measurements.
- Multimode plate reader: Capable of measuring luminescence.

Experimental Procedure

- Preparation of Reagents:
 - Thaw all reagents on ice.
 - Prepare the Kinase Assay Buffer as described above.
 - Prepare a 2X working solution of recombinant IRE1α in Kinase Assay Buffer. The final concentration should be empirically determined, typically in the low nanomolar range (e.g., 20 nM).
 - Prepare serial dilutions of IRE1α-IN-2 in DMSO, and then dilute further in Kinase Assay Buffer to create 4X working solutions. A typical concentration range for an IC50 determination would be from 0.01 μM to 100 μM.



 Prepare a 4X ATP solution in Kinase Assay Buffer. The final concentration of ATP in the assay should be close to its Km for IRE1α, if known, or at a standard concentration (e.g., 10-100 μM).

Assay Protocol:

- \circ Add 5 μ L of the 4X IRE1 α -IN-2 dilutions (or DMSO vehicle for control wells) to the wells of the assay plate.
- \circ Add 10 µL of the 2X recombinant IRE1 α enzyme solution to each well.
- Gently mix the plate and incubate for 30 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
- \circ Initiate the kinase reaction by adding 5 μL of the 4X ATP solution to each well. The final reaction volume is 20 μL .
- Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).
 The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.

Detection of Kinase Activity:

- Stop the kinase reaction and detect the amount of ADP produced using a commercial ADP detection kit, following the manufacturer's instructions. For the ADP-Glo™ Kinase Assay:
 - Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 40 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
 - Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.



Data Analysis:

- Subtract the background luminescence (wells with no enzyme) from all experimental wells.
- Calculate the percentage of inhibition for each concentration of IRE1 α -IN-2 relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

This application note provides a comprehensive guide for utilizing IRE1 α -IN-2 in an in vitro kinase assay to measure its inhibitory effect on IRE1 α autophosphorylation. The provided protocols and data will aid researchers in the investigation of the IRE1 α signaling pathway and in the development of novel therapeutics targeting this critical cellular stress sensor.

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